molecular formula C20H28I3N3O9 B1672014 Iobitridol CAS No. 136949-58-1

Iobitridol

Cat. No. B1672014
M. Wt: 835.2 g/mol
InChI Key: YLPBXIKWXNRACS-PHIMTYICSA-N
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Description

Iobitridol is an iodine-based contrast agent used with X-ray or CT imaging . It is a water-soluble, non-ionic, monomeric, low-osmolar contrast medium. The potential for interaction with membrane proteins in the body has been minimized by stable masking of the molecule’s lipophilic tri-iodinated benzene ring .


Molecular Structure Analysis

Iobitridol has a molecular formula of C20H28I3N3O9 and a molecular weight of 835.169 . It is based on the 2,4,6-tri-iodinated benzene ring . In alkaline solution, the proton spectrum of Iobitridol displayed a distinct signal at about 2.6 ppm accounting for one proton integral which was assigned to the single proton of the propylcarboxamino substituent of the benzene ring .


Physical And Chemical Properties Analysis

Iobitridol has a melting point of 196-199°C, a predicted boiling point of 1010.9±65.0 °C, and a predicted density of 2.171±0.06 g/cm3 . It is highly soluble in water, stable, biologically inert, and selectively excreted .

Scientific Research Applications

Neurotoxicity Evaluation

Iobitridol, a tri-iodinated contrast agent, has been assessed for neurotoxicity through intracisternal administration in Wistar rats. This evaluation is crucial for pre-clinical considerations of its use as a myelographic agent. The study found iobitridol to exhibit low neurotoxicologic potential, comparable to iohexol, suggesting its safety in neurological applications (Mello et al., 2017).

Pharmacological Properties

Iobitridol is characterized by its interaction minimization with membrane proteins due to stable masking of its lipophilic tri-iodinated benzene ring. It has been shown to produce good or excellent opacification and is effective as an intravascular contrast agent in diagnostic imaging. This property underlines its efficacy in radiographic imaging, holding up well against other low-osmolar and iso-osmolar contrast media (McCormack, 2020).

Transplacental and Milk Excretion Studies

A study on iobitridol’s excretion in goat's milk and transplacental passage in gestating rabbits compared with iohexexol, revealed minimal transplacental passage. This preclinical data can assist in predicting the safety of iobitridol in pregnant or lactating women, although specific human studies are required for conclusive assessments (Bourrinet et al., 1995).

Pharmacokinetic Profile

Investigations into iobitridol’s pharmacokinetics reveal it as a marker of extracellular fluid, not penetrating cells or crossing the healthy blood-brain barrier. It’s distributed in the interstitial space, does not bind to proteins, and is eliminated by glomerular filtration. These characteristics define its role in urography and angiography, with necessary precautions in specific patient populations like those with renal failure or pregnant women (Dencausse et al., 1996).

Biodistribution in Rats

A study using quantitative autoradiography after intravenous administration of iodine-125-labeled iobitridol in rats showed rapid distribution and elimination, with no sex-related effects. Its rapid renal uptake and elimination, along with no transfer across the blood-brain barrier, suggest its use as an extracellular fluid tracer (Bourrinet et al., 1994).

Safety and Efficacy in Imaging

Iobitridol has been evaluated for its diagnostic efficacy and safety as an intravascular agent. It consistently produces high-quality images and is well-tolerated, with a safety profile similar to other contrast media. It’s effective in various radiological procedures, including CT and angiography, with minimal adverse events, underlining its clinical utility (Gorodetski et al., 2020).

Safety And Hazards

Iobitridol is generally well tolerated. The most common adverse effect is nausea. Severe allergic reactions are rare . In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)propanoyl]amino]-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28I3N3O9/c1-25(3-10(31)7-29)19(34)12-14(21)13(20(35)26(2)4-11(32)8-30)16(23)17(15(12)22)24-18(33)9(5-27)6-28/h9-11,27-32H,3-8H2,1-2H3,(H,24,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPBXIKWXNRACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)C(CO)CO)I)C(=O)N(C)CC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869865
Record name Iobitridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iobitridol

CAS RN

136949-58-1
Record name Iobitridol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136949-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iobitridol [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iobitridol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Iobitridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOBITRIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182ECH14UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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